DL-Methionine

Übersicht

Beschreibung

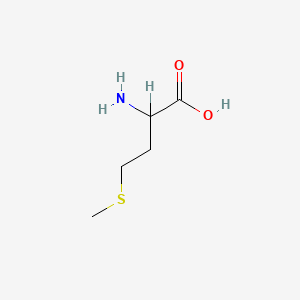

DL-Methionine, with the molecular formula C5H11O2NS, is an essential amino acid involved in protein synthesis. It is a racemic mixture of two stereoisomers, D-Methionine and L-Methionine. This compound is crucial for various biological functions, including the synthesis of proteins and other important molecules in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Methionine is typically synthesized through chemical processes involving acrolein, methanethiol, and hydrogen cyanide. The process begins with the reaction of acrolein with methanethiol to form 3-methylthiopropionaldehyde. This intermediate then reacts with hydrogen cyanide and ammonia to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms (GMOs) to enhance yield. Fermentation processes using Escherichia coli have been developed to produce high concentrations of this compound. Additionally, chemical synthesis methods using petroleum-derived feedstocks like propene are also employed .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Methionine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.

Major Products:

Oxidation Products: Methionine sulfoxide, methionine sulfone.

Substitution Products: N-acylmethionine derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Animal Nutrition

DL-Methionine is primarily used in animal feed to enhance growth performance and overall health. It serves as a crucial component in the diets of livestock, poultry, and aquaculture species.

- Swine Nutrition : Research indicates that this compound supplementation improves nutrient metabolism and muscle growth in pigs. A study showed no significant differences in growth performance between pigs fed diets supplemented with L-methionine versus this compound, suggesting effective conversion of D-methionine to L-methionine in swine .

- Poultry Nutrition : In broiler chicks, varying levels of this compound did not significantly affect growth rates; however, hematological parameters were influenced by the methionine source and supplementation levels. Notably, the highest average daily gain was observed in chicks receiving 110% of their methionine requirements from this compound .

- Aquaculture : A study on Nile tilapia demonstrated that this compound supplementation improved growth performance and intestinal health, alongside enhancing antioxidant capacity and essential amino acid content .

| Application Area | Key Findings |

|---|---|

| Swine | No difference in growth performance between L-Met and DL-Met; effective conversion observed. |

| Poultry | Hematological parameters affected; optimal growth at 110% supplementation. |

| Aquaculture | Improved growth and health metrics in Nile tilapia with DL-Met supplementation. |

Therapeutic Applications

Clinical Nutrition

this compound has been investigated for its role in clinical settings, particularly for patients requiring total parenteral nutrition (TPN). A study involving morbidly obese patients post-gastric bypass surgery found that intravenous administration of this compound resulted in higher plasma methionine levels compared to L-methionine solutions, although utilization rates varied significantly among individuals .

Mental Health

Emerging research suggests potential benefits of this compound in treating psychiatric conditions such as depression and anxiety. The amino acid may support mood regulation by enhancing neurotransmitter synthesis, including dopamine .

Health Benefits

This compound contributes to various physiological functions:

- Protein Synthesis : As an essential amino acid, it supports the synthesis and repair of proteins necessary for muscle, skin, hair, and nails.

- Liver Health : It aids in reducing fat accumulation in the liver, thus supporting overall liver function.

- Antioxidant Activity : this compound is involved in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress.

Case Studies

- Swine Growth Performance Study :

-

Poultry Health Assessment :

- Objective: To evaluate the impact of methionine sources on chick health.

- Methodology: Tetra-SL chicks were divided into treatment groups based on methionine levels.

- Results: Hematological parameters showed significant variation based on methionine source; however, growth rates remained consistent across treatments .

- Clinical Utilization Study :

Wirkmechanismus

DL-Methionine exerts its effects primarily through its role in protein synthesis. It is involved in the formation of S-adenosylmethionine, a key methyl donor in various biochemical reactions. This compound also acts as a precursor to other important molecules like cysteine and taurine. The molecular targets include enzymes involved in methylation and transsulfuration pathways .

Vergleich Mit ähnlichen Verbindungen

L-Methionine: The L-isomer of methionine, which is biologically active and used in protein synthesis.

Methionine Hydroxy Analog: A derivative used as a dietary supplement in animal feed.

Comparison: DL-Methionine is unique in that it is a racemic mixture, providing both D- and L-isomers. This allows it to be used in a broader range of applications compared to L-Methionine alone. The hydroxy analog of methionine, while similar in function, differs in its chemical structure and absorption properties .

Biologische Aktivität

DL-Methionine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and antioxidant defense mechanisms. This article provides an in-depth exploration of the biological activities associated with this compound, supported by case studies and research findings.

1. Overview of this compound

This compound is a racemic mixture of the two enantiomers, D-methionine and L-methionine. It is a sulfur-containing amino acid that serves as a precursor for several important biomolecules, including S-adenosylmethionine (SAM), which is involved in methylation reactions critical for DNA and protein modifications.

2.1 Protein Synthesis

Methionine is a fundamental building block of proteins. In animal studies, it has been shown that only about one-third of methionine flux is incorporated into protein synthesis, while the remaining two-thirds are utilized in transmethylation reactions . This underscores its dual role in both structural and metabolic functions.

2.2 Methylation Reactions

As the primary methyl donor, methionine participates in over 50 transmethylation reactions, which are vital for synthesizing metabolites such as phosphatidylcholine and creatine . These reactions are essential for maintaining cellular function and regulating gene expression.

2.3 Antioxidant Properties

This compound exhibits significant antioxidant activity by reducing oxidative stress and inflammation. It has been shown to inhibit the accumulation of 4-hydroxy-2-nonenal (HNE), a marker for oxidative stress, thereby suppressing inflammatory responses . Methionine supplementation can enhance levels of other antioxidants like glutathione and vitamin E .

3.1 Methionine Restriction and Cancer Biology

Research indicates that dietary restriction of methionine can significantly affect cancer cell growth. For instance, studies on various cancer cell lines demonstrated that methionine restriction led to increased expression of genes associated with apoptosis and reduced mitochondrial reactive oxygen species (ROS) production .

3.2 Effects on Animal Health

A study conducted on quails showed that dietary supplementation with this compound at varying levels improved liver function, lipid profiles, and immune responses. Specifically, levels of 0.5 g/kg were found to be optimal for enhancing antioxidant capacity without adverse effects on growth performance .

4.1 Total Parenteral Nutrition (TPN)

In clinical settings, the utilization of this compound during TPN has been studied extensively. A study involving morbidly obese patients post-gastric bypass surgery indicated that this compound was poorly utilized compared to L-methionine when administered intravenously . This suggests that while this compound has potential benefits, its absorption may vary based on the formulation.

5. Conclusion

This compound plays a multifaceted role in biological systems through its involvement in protein synthesis, methylation processes, and antioxidant defense mechanisms. The evidence from various studies highlights its potential applications in improving health outcomes in both clinical and agricultural settings. Further research is warranted to fully elucidate its mechanisms and optimize its use across different populations.

Eigenschaften

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methionine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methionine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of DL-Methionine in biological systems?

A1: this compound is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione, a crucial antioxidant. [, ] Methionine plays a critical role in protein synthesis and is involved in various metabolic pathways. [, , , ]

Q2: How does this compound contribute to antioxidant defense?

A2: this compound serves as a precursor for L-cysteine, a key component of glutathione. Glutathione acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. [, ]

Q3: What are the implications of this compound supplementation on growth performance?

A3: Studies on broiler chickens have demonstrated that this compound supplementation can enhance growth performance, potentially due to its role in protein synthesis and as a precursor for other essential compounds. [, , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol. [Not explicitly mentioned in provided abstracts, but general knowledge]

Q5: Is there spectroscopic data available for this compound?

A5: While the provided abstracts do not delve into specific spectroscopic data, near-infrared (NIR) spectroscopy has been explored as a rapid detection method for this compound. []

Q6: How does this compound perform under different pH conditions?

A6: Research suggests that this compound's photoprotective effects on ascorbic acid solutions are influenced by the pH of the medium and buffer species. [] Further research is needed to fully characterize its stability across various pH levels.

Q7: Are there any known catalytic properties of this compound?

A7: The provided research does not focus on the catalytic properties of this compound. The focus is primarily on its biological effects and applications.

Q8: Has computational chemistry been employed in this compound research?

A8: While the provided abstracts do not specify the use of computational models, they highlight the need for further research to understand the interactions and mechanisms of this compound. [, , ] Computational methods could be valuable tools in future studies.

Q9: How do structural modifications of this compound impact its biological activity?

A9: Research indicates that the D- and L-isomers of methionine exhibit similar biological activity in supplementing isolated soy protein in lambs. [] Further investigation is required to comprehensively understand the impact of various structural modifications on this compound's activity.

Q10: What are the strategies for enhancing the stability and bioavailability of this compound?

A10: The use of rumen-protected this compound has been investigated as a means to enhance its stability and bioavailability in ruminant animals. [, ] This approach aims to protect this compound from degradation in the rumen, allowing for greater absorption and utilization in the lower digestive tract.

Q11: Is there information available regarding SHE regulations concerning this compound?

A11: While the provided research does not explicitly discuss SHE regulations, it underscores the importance of responsible practices in handling and utilizing this compound, particularly in animal feed and agricultural applications. [, , , ]

Q12: What in vivo studies have been conducted on this compound?

A12: Numerous animal studies have investigated the effects of this compound supplementation. For instance, in broiler chickens, this compound supplementation has been shown to influence growth performance, carcass characteristics, and blood parameters. [, , , , , , , , , , ] In sheep, this compound supplementation has been studied in the context of wool growth and sulfur metabolism. [, ] Research on goats has explored the use of rumen-protected this compound to mitigate the adverse effects of lead toxicity. []

Q13: Is there evidence of resistance development to this compound?

A13: The provided research does not focus on resistance mechanisms related to this compound, as it is an essential amino acid.

Q14: What are the potential adverse effects of excessive this compound intake?

A14: Studies on calves revealed that excessive this compound administration could lead to reduced feed intake, depressed nitrogen retention, and weight loss, indicating potential toxicity at high doses. []

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: Rumen-protected this compound is a strategy employed to improve its delivery and absorption in ruminant animals. [] By protecting this compound from degradation in the rumen, this approach aims to enhance its bioavailability and efficacy.

Q16: Are there viable alternatives to this compound in animal feed?

A16: Researchers are exploring herbal methionine as a potential alternative to synthetic this compound in broiler chicken diets. [, , ] Studies suggest that herbal methionine may offer comparable effects on growth performance and other parameters, potentially providing a more sustainable and cost-effective option.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.